molecular formula C6H12O3 B12745294 (+)-Propyl lactate CAS No. 53651-70-0

(+)-Propyl lactate

Cat. No.: B12745294
CAS No.: 53651-70-0
M. Wt: 132.16 g/mol
InChI Key: ILVGAIQLOCKNQA-RXMQYKEDSA-N
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Description

(+)-Propyl Lactate is the enantiomerically pure form of Propyl Lactate (CAS 616-09-1), an ester of lactic acid. This compound serves as a valuable chiral synthon and solvent in advanced chemical and pharmaceutical research. Its defined stereochemistry makes it particularly useful in asymmetric synthesis for constructing complex molecules where stereocontrol is critical . In industrial and flavor research contexts, propyl lactate is recognized for its role as a fragrance and flavoring agent, providing a slightly sweet, dairy-related note . As a solvent, it is characterized by its solubility in both water and organic solvents, and it has a boiling point of approximately 169°C and a flash point of 68°C . The compound is a colorless, transparent liquid with a density of about 1.01 g/cm³ . Key Specifications: • : 616-09-1 (racemic) / 53651-69-7 for the (S)-(-)-enantiomer • Molecular Formula : C 6 H 12 O 3 • Molecular Weight : 132.16 g/mol • Appearance : Colorless transparent liquid • Density : ~1.01 g/cm³ @ 20°C • Boiling Point : ~169 °C Safety and Handling: This product is classified as a combustible liquid (H227) . It is incompatible with strong oxidizing agents . Researchers should refer to the Safety Data Sheet for detailed handling protocols. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53651-70-0

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

propyl (2R)-2-hydroxypropanoate

InChI

InChI=1S/C6H12O3/c1-3-4-9-6(8)5(2)7/h5,7H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

ILVGAIQLOCKNQA-RXMQYKEDSA-N

Isomeric SMILES

CCCOC(=O)[C@@H](C)O

Canonical SMILES

CCCOC(=O)C(C)O

Origin of Product

United States

Synthetic Pathways and Reaction Mechanisms for + Propyl Lactate Production

Chemical Synthesis Methodologies

The predominant chemical synthesis route for (+)-propyl lactate (B86563) is the Fischer-Speier esterification. This method involves the reaction of L-lactic acid with 1-propanol (B7761284) in the presence of an acid catalyst to produce (+)-propyl lactate and water. The reversible nature of this reaction necessitates strategic approaches to shift the equilibrium towards the product side, often involving the removal of water as it is formed.

Direct Esterification of Lactic Acid with 1-Propanol

The direct esterification of L-lactic acid with 1-propanol is a well-established method for producing this compound. The reaction is typically carried out at elevated temperatures to increase the reaction rate. The choice of catalyst is a critical factor that significantly influences the efficiency and sustainability of the process.

Catalysts are essential for accelerating the rate of esterification. They function by protonating the carbonyl oxygen of the lactic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by the hydroxyl group of 1-propanol. Catalytic systems for this process can be broadly categorized into heterogeneous and homogeneous approaches.

Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. This characteristic offers significant advantages in terms of catalyst separation from the product mixture, reusability, and reduced corrosion issues, aligning with the principles of green chemistry. mdpi.com

Commonly employed heterogeneous catalysts for lactic acid esterification include solid acid catalysts such as:

Ion-Exchange Resins: Macroporous polymeric resins with sulfonic acid groups, such as Amberlyst-15 and Amberlyst-36, have demonstrated high catalytic activity in the esterification of lactic acid with various alcohols. semanticscholar.orgiaeng.org Their high concentration of acid sites and porous structure facilitate the reaction. Studies on the esterification of lactic acid with isopropanol (B130326) have shown that Amberlyst-15 is a highly suitable catalyst. semanticscholar.org

Zeolites: These are crystalline aluminosilicates with well-defined microporous structures and strong acid sites. Zeolites can be tailored for specific reactions by modifying their pore size and acidity. While research on zeolites for n-propyl lactate synthesis is not extensive, studies on the production of other lactate esters have shown their potential. For instance, Ga-FAU zeolites have been used to produce n-propyl lactate from dihydroxyacetone. mdpi.com

Other Solid Acids: Materials like sulfated zirconia, supported heteropoly acids, and functionalized silicas are also being explored as potential catalysts for esterification reactions.

The performance of heterogeneous catalysts can be influenced by factors such as their surface area, pore size distribution, and the density and strength of their acid sites.

Table 1: Comparison of Heterogeneous Catalysts in Similar Esterification Reactions (Data extrapolated from studies on the esterification of lactic acid with other short-chain alcohols)

CatalystAlcoholTemperature (°C)Molar Ratio (Alcohol:Acid)Conversion (%)Reference
Amberlyst-15Ethanol (B145695)783:165 cnrs.fr
Amberlyst-36Isopropanol8044:1High semanticscholar.org
Dowex 50W8xEthanol80-- iaeng.org
Zeolite Cu-CLIEthanol--83.5 (from DHA) mdpi.com

Note: This table presents data from analogous reactions due to the limited availability of specific data for this compound synthesis.

Homogeneous catalysts are in the same phase as the reactants, typically a liquid acid catalyst dissolved in the reaction mixture. While they often exhibit high catalytic activity and selectivity, their separation from the product stream can be challenging and costly, and they can be corrosive. semanticscholar.org

The most common homogeneous catalyst for the esterification of lactic acid is sulfuric acid (H₂SO₄) . chemrxiv.org It is a strong acid that effectively protonates the lactic acid, thereby accelerating the reaction rate. Other mineral acids like hydrochloric acid (HCl) have also been used. The autocatalytic effect of lactic acid itself can contribute to the reaction rate, but this is generally slow, necessitating the use of a stronger acid catalyst. chemrxiv.org

A kinetic study on the esterification of n-propionic acid and 2-propanol using sulfuric acid as a catalyst provides insights into the reaction dynamics that can be expected for the synthesis of propyl lactate. jetir.org

To maximize the yield and efficiency of this compound production, several reaction parameters must be carefully optimized. These include:

Temperature: Increasing the reaction temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as the dehydration of lactic acid to form acrylic acid or the self-esterification of lactic acid to form lactoyllactic acid and other oligomers.

Catalyst Loading: A higher concentration of the catalyst typically leads to a faster reaction rate. However, there is an optimal loading beyond which the increase in rate becomes negligible, and the cost and potential for side reactions increase.

Molar Ratio of Reactants: Using an excess of one reactant, usually the alcohol (1-propanol), can shift the reaction equilibrium towards the formation of the ester, thereby increasing the conversion of the limiting reactant (lactic acid). However, a very large excess of alcohol can complicate the downstream purification process.

Water Removal: As water is a byproduct of the esterification reaction, its removal can significantly shift the equilibrium towards the product side, leading to higher conversions. Techniques such as azeotropic distillation or the use of pervaporation membranes can be employed for in-situ water removal. researchgate.net

Response Surface Methodology (RSM) is a statistical tool that can be effectively used to optimize these interacting parameters to achieve the highest possible yield of this compound.

Maintaining the stability of the esterification process over long-term industrial operation is crucial for its economic viability. Key considerations include:

Catalyst Deactivation: Heterogeneous catalysts can lose their activity over time due to several factors, including:

Leaching of active sites: The active components of the catalyst can slowly dissolve into the reaction mixture.

Fouling: The deposition of byproducts or polymeric materials on the catalyst surface can block active sites.

Poisoning: Impurities in the feedstock can adsorb onto the catalyst surface and deactivate it. The stability and reusability of solid acid catalysts are critical for their industrial application. researchgate.netnih.gov

Thermal Stability of Reactants and Products: At high temperatures, lactic acid and propyl lactate can undergo degradation, leading to the formation of impurities and a reduction in yield and product quality.

Corrosion: The acidic nature of the reaction mixture, especially when using homogeneous catalysts, can cause corrosion of the reactor and other equipment, leading to operational issues and contamination of the product.

Strategies to enhance process stability include the development of more robust and stable catalysts, operating under optimized conditions to minimize side reactions, and using corrosion-resistant materials for reactor construction.

Catalytic Systems in Esterification Reactions

Alcoholysis of Poly(Lactic Acid) (PLA) for this compound Generation

The chemical recycling of Poly(Lactic Acid) (PLA), a prominent biodegradable polymer, presents a sustainable route to valuable chemical feedstocks. One of the most effective methods for this is alcoholysis, a process that depolymerizes the polymer backbone into alkyl lactate esters. nih.gov Specifically, the reaction with propanol (B110389) yields propyl lactate, a green solvent with applications in various industries. mdpi.com This process is a transesterification reaction where an alcohol nucleophile attacks the ester linkages within the PLA chain, typically requiring a catalyst to proceed at a reasonable rate. mdpi.comresearchgate.net The versatility of this method allows for the production of different alkyl lactates, such as methyl lactate, ethyl lactate, and propyl lactate, by selecting the corresponding alcohol. nih.gov

Catalytic Systems for Poly(Lactic Acid) Alcoholysis

The efficiency of PLA alcoholysis is highly dependent on the catalytic system employed. While various catalysts have been explored, zinc-based systems have demonstrated significant activity and are a primary focus of research. researchgate.net These catalysts are effective under relatively mild conditions, making the process more economically and environmentally viable. researchgate.net

A range of zinc-based catalysts have been successfully utilized for the alcoholysis of PLA. These include simple salts like zinc acetate (B1210297) dihydrate (Zn(OAc)₂) as well as more complex coordination compounds. mdpi.comnih.govd-nb.info Well-defined zinc complexes, such as those synthesized from ethylenediamine (B42938) Schiff bases or featuring imino monophenolate ligands, have shown high efficacy in degrading PLA to its corresponding alkyl lactates. mdpi.comacs.orglsbu.ac.uk Other notable systems include guanidine-zinc catalysts and imidazole[1,5-a]pyrid-3-yl)phenolate Zn(II) catalysts. kab.ac.ugacs.org

The catalytic activity of these zinc complexes stems from the coordination of the zinc center. The mechanism generally involves the zinc atom acting as a Lewis acid, activating the carbonyl group of the PLA ester linkage. This activation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (e.g., propanol). The alcohol coordinates to the zinc center, which facilitates its deprotonation and enhances its nucleophilicity, leading to the transesterification reaction that cleaves the polymer chain. researchgate.net In some cases, a synergistic effect is observed when zinc catalysts are used in combination with other compounds, such as 4-(dimethylamino)pyridine (DMAP), which can further enhance reaction rates. mdpi.com

Table 1: Examples of Zinc-Based Catalysts for PLA Alcoholysis

Catalyst Type Example Target Product(s) Reference
Simple Zinc Salt Zinc Acetate Dihydrate (Zn(OAc)₂) Methyl Lactate mdpi.comnih.gov
Schiff Base Complex Zn complex from ethylenediamine Schiff base Ethyl, Propyl, Butyl Lactate mdpi.comlsbu.ac.uk
Imino-phenolate Complex Imino monophenolate Zn(II) complex Methyl Lactate acs.orglsbu.ac.uk
Guanidine Complex Guanidine-zinc catalyst Methyl Lactate acs.orgacs.org

The depolymerization of PLA via alcoholysis is understood to proceed through a random chain scission mechanism. acs.org The alcohol nucleophile attacks ester groups along the polymer backbone in a transesterification reaction. mdpi.com This process can be modeled as a multi-step reaction.

The initial step involves the cleavage of internal PLA ester groups by the alcohol, resulting in the formation of shorter polymer chains with chain-end (CE) groups. mdpi.comacs.org Subsequently, these intermediate chain-end molecules are further attacked by the alcohol until the final product, the alkyl lactate monomer (e.g., propyl lactate), is formed. mdpi.com Some kinetic models also consider the reverse reaction, where alkyl lactate can potentially re-polymerize. mdpi.commdpi.com Gel permeation chromatography (GPC) results from related studies confirm a rapid initial decrease in the polymer's molecular weight, which is consistent with this random scission mechanism. acs.orglsbu.ac.uk

Reaction Kinetics and Energetic Parameters in Alcoholysis

The study of reaction kinetics is crucial for optimizing the production of this compound from PLA. Factors such as temperature, catalyst concentration, and the nature of the alcohol significantly influence the reaction rate and yield. acs.org

The activation energy (Ea) is a key parameter that quantifies the energy barrier that must be overcome for a reaction to occur. For PLA alcoholysis, activation energies have been determined by applying kinetic models to experimental data obtained at various temperatures. mdpi.commdpi.com The values depend on the specific catalyst system and the alcohol used.

For a two-step model of PLA methanolysis catalyzed by a synergistic system of zinc acetate and DMAP, the activation energy for the first step (cleavage of PLA into chain-end molecules) was estimated to be 73 kJ mol⁻¹, and 40.16 kJ mol⁻¹ for the second step (conversion of chain-end molecules to methyl lactate). mdpi.comdntb.gov.ua Another study on methanolysis using zinc acetate alone modeled the process as a two-step reversible reaction and estimated activation energies of Ea₁ = 25.23 kJ∙mol⁻¹, Ea₂ = 34.16 kJ∙mol⁻¹, and Ea₋₂ = 47.93 kJ∙mol⁻¹. mdpi.com For ethanolysis using a Zn-Schiff base complex, the activation energies for the corresponding steps were determined to be 62.58 kJ/mol, 55.61 kJ/mol, and 54.11 kJ/mol. mdpi.comdntb.gov.uabirmingham.ac.uk While specific activation energy values for propanolysis are not extensively reported, the observed trends in reaction rates suggest they would be comparable to or slightly higher than those for ethanolysis due to steric effects.

The structure of the alcohol used as the nucleophile has a pronounced impact on the rate of PLA alcoholysis. mdpi.com Studies comparing linear alcohols have consistently shown that the reaction rate decreases as the length of the alcohol's carbon chain increases. mdpi.commdpi.com Therefore, alcoholysis proceeds fastest with methanol, followed by ethanol, propanol, and then butanol. mdpi.com

This trend is attributed to steric hindrance. mdpi.commdpi.com Longer-chain alcohols like propanol are bulkier than ethanol or methanol, which impedes both their coordination to the catalyst's active site and their subsequent nucleophilic attack on the ester groups within the PLA polymer chain. mdpi.comresearchgate.net This steric effect leads to significantly longer reaction times to achieve high yields of the corresponding alkyl lactate. For example, in a study using a Zn-Schiff base catalyst at 90 °C, achieving a >90% yield of ethyl lactate took 540 minutes, whereas achieving a similar yield of propyl lactate required 2796 minutes. mdpi.com

Table 2: Comparison of Reaction Times for PLA Alcoholysis with Different Alcohols at 90 °C

Alcohol Product Time to Reach ~90% Yield (minutes) Reference
Ethanol Ethyl Lactate 540 mdpi.com
Propanol Propyl Lactate 2796 mdpi.com
Integration with Green Chemistry Principles for Poly(Lactic Acid) Recycling

The chemical recycling of poly(lactic acid) (PLA) into alkyl lactates, such as this compound, is a key strategy in developing a circular economy for plastics. This approach aligns with several core principles of green chemistry, including waste reduction, the use of renewable feedstocks, and designing for degradation. By converting PLA waste back into valuable chemicals, this process mitigates plastic pollution and reduces reliance on virgin resources.

Organocatalysis has emerged as a promising green approach for the depolymerization of PLA. Organic bases can effectively catalyze the degradation of PLA into valuable building blocks at room temperature. For instance, the alcoholysis of PLA using various alcohols can yield the corresponding alkyl lactates. This method not only allows for the recycling of PLA but also enables the synthesis of new polymers from the resulting lactate esters. The use of recyclable heterogeneous organocatalysts in a continuous flow process further enhances the sustainability of this method by allowing for catalyst stability and process scalability.

Key green chemistry principles addressed in this recycling process include:

Waste Prevention: Instead of landfilling or incinerating post-consumer PLA, it is repurposed into a useful chemical.

Use of Renewable Feedstocks: The PLA itself is derived from renewable resources like corn starch.

Design for Degradation: The process breaks down the polymer into its constituent monomers or related valuable chemicals.

Recent research has focused on optimizing these recycling processes to be more economically viable and environmentally friendly. This includes the development of novel methods for chemical recycling under mild conditions, which are less energy-intensive. For example, some processes utilize miscible systems of PLA, a solvent, and a reactant to facilitate monomer recovery at lower temperatures.

The table below summarizes different catalytic systems used in the alcoholysis of PLA for alkyl lactate production.

Catalyst SystemAlcoholTemperature (°C)Key Findings
Organocatalysts (e.g., TBD)EthanolRoom TemperatureHigh yield of ethyl lactate, potential for stereochemistry retention.
Supported OrganocatalystsVariousup to 60Enables continuous flow processes, good catalyst stability.
Magnesium and Calcium AlkoxidesVariousNot specifiedHigh catalytic activity for PLA alcoholysis.
Zinc ComplexesPropanolNot specifiedEffective for producing propyl lactate from PLA. aquaenergyexpo.com

Alternative Alkyl Lactate Production Routes

Beyond the direct recycling of PLA, several other synthetic routes are available for the production of alkyl lactates. These methods often start from lactic acid or its derivatives, which can be sourced from the fermentation of renewable feedstocks.

One common route is the esterification of lactic acid with an alcohol. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the ester. For the production of this compound, lactic acid is reacted with propanol.

Another significant pathway is the alcoholysis of lactide , the cyclic dimer of lactic acid. This process can be catalyzed and offers a route to various alkyl lactates. The choice of alcohol determines the resulting alkyl group of the lactate ester.

Furthermore, alkyl lactates can be produced directly from biomass-derived carbohydrates through tandem catalytic processes. For example, ketohexoses can be converted to alkyl lactates at moderate temperatures using a combination of retro-aldol and 1,2-hydride shift catalysts. This approach is advantageous as it bypasses the need to first isolate lactic acid.

The following table outlines various alternative production routes for alkyl lactates.

Starting MaterialKey ProcessReactantsSignificance
Lactic AcidEsterificationPropanolA direct and common method for producing propyl lactate.
LactideAlcoholysisPropanolUtilizes the cyclic dimer of lactic acid. aquaenergyexpo.com
Ketohexoses (from biomass)Tandem CatalysisAlcohol, CatalystsDirect conversion from carbohydrates at moderate temperatures. nih.gov
Ammonium (B1175870) LactateDirect EsterificationAlcohol, ExtractantsStreamlines production from fermentation products. wipo.int

Biotechnological and Fermentative Production Approaches

Biotechnological methods offer a sustainable alternative to chemical synthesis for the production of this compound. These approaches leverage microorganisms and enzymes to catalyze the esterification of lactic acid and propanol.

Microbial Esterification of Lactic Acid and Propanol

The direct microbial esterification of lactic acid with propanol to form propyl lactate is an area of growing research interest. This process can be achieved through whole-cell biocatalysis, where microorganisms capable of producing ester-synthesizing enzymes are utilized. About 90% of lactic acid is produced through fermentation of renewable resources, which can then be used as a substrate for microbial esterification. ncsu.edu

Enzymes, particularly lipases and esterases, are effective biocatalysts for the synthesis of alkyl lactates. These enzymes can catalyze the esterification of lactic acid with propanol under mild reaction conditions, often with high selectivity. The use of immobilized enzymes is a common strategy to improve catalyst stability and reusability, making the process more economically feasible.

Lactate dehydrogenase (LDH) enzymes are also crucial in the biotechnological production of lactic acid, the precursor for propyl lactate. These enzymes facilitate the enantioselective synthesis of either D- or L-lactic acid from pyruvate. mdpi.com This is significant for producing optically pure this compound.

The table below highlights key enzymes involved in the biosynthesis of propyl lactate and its precursors.

EnzymeRoleSubstratesSignificance
Lipases/EsterasesEsterificationLactic Acid, PropanolCatalyze the formation of propyl lactate under mild conditions. mdpi.com
Lactate Dehydrogenase (LDH)ReductionPyruvateEnables the stereospecific production of D- or L-lactic acid. mdpi.com

Propyl lactate can be produced from fermentation broths containing lactic acid. The fermentation process typically uses renewable feedstocks like sugars derived from corn or sugarcane. After fermentation, the lactic acid in the broth can be recovered and then esterified with propanol.

Alternatively, some processes aim to produce alkyl lactates directly from the fermentation broth. This involves adding an alcohol to the fermentation medium and utilizing microorganisms that can perform the esterification in situ. Maintaining optimal conditions such as pH, temperature, and substrate concentrations is crucial for efficient fermentation and subsequent esterification. For instance, a rapid and economic fermentation is usually maintained at a pH range of 5.2-6.8. google.com

Metabolic engineering plays a vital role in optimizing microbial strains for the enhanced production of lactic acid and, consequently, propyl lactate. By manipulating the metabolic pathways of microorganisms like Escherichia coli and Saccharomyces cerevisiae, it is possible to increase the yield, titer, and productivity of the desired product.

Key metabolic engineering strategies include:

Pathway Construction: Introducing heterologous genes to create novel biosynthetic pathways for the production of target molecules.

Gene Knockout/Knockdown: Deleting or downregulating competing metabolic pathways to redirect carbon flux towards lactic acid production.

Enzyme Engineering: Modifying enzymes to improve their catalytic efficiency, substrate specificity, and stability.

Optimization of Cofactor Regeneration: Ensuring a balanced supply of cofactors like NADH, which are essential for many enzymatic reactions in the metabolic pathway.

Recent efforts in metabolic engineering have focused on improving the acid tolerance of production organisms and expanding their ability to utilize a broader range of substrates, including those derived from biomass. nih.govnih.gov These advancements are critical for developing economically viable and sustainable biotechnological processes for the production of this compound and other valuable chemicals.

Lactic Acid Fermentation as a Biosynthetic Precursor for this compound

The synthesis of this compound, a chiral ester, fundamentally relies on the availability of its stereospecific precursor, L-(+)-lactic acid. While chemical synthesis of lactic acid typically results in a racemic mixture (an equal mix of L-(+) and D-(-) isomers), microbial fermentation offers a distinct advantage by enabling the production of optically pure L-(+)-lactic acid. This biological pathway is the cornerstone of producing bio-based this compound.

Pathways of Lactic Acid Bacteria in Industrial Fermentations

Lactic Acid Bacteria (LAB) are the primary microorganisms employed for the industrial production of lactic acid. These bacteria convert carbohydrates into lactic acid through two main metabolic pathways: homolactic fermentation and heterolactic fermentation. scielo.brresearchgate.net The choice of pathway is critical as it directly impacts the yield and purity of the lactic acid produced.

C₆H₁₂O₆ (Glucose) → 2 CH₃CH(OH)COOH (Lactic Acid) researchgate.net

The key advantage is that lactic acid is the sole major product, leading to a theoretical conversion yield of 2 moles of lactic acid per mole of glucose. researchgate.net Genera of LAB known for homolactic fermentation include Lactococcus and certain species of Lactobacillus, such as Lactobacillus casei and Lactobacillus delbrueckii. researchgate.netchapmanhall.comsdiarticle4.com

Heterolactic Fermentation: In contrast, heterolactic fermentation produces a mixture of end products, including lactic acid, ethanol, and carbon dioxide, via the phosphoketolase pathway. scielo.brresearchgate.net The stoichiometry is:

C₆H₁₂O₆ (Glucose) → CH₃CH(OH)COOH (Lactic Acid) + C₂H₅OH (Ethanol) + CO₂ (Carbon Dioxide) researchgate.net

This pathway yields only one mole of lactic acid per mole of glucose, making it less efficient for industrial production where high lactic acid concentration is the goal. researchgate.net Bacteria such as Leuconostoc and other Lactobacillus species perform heterolactic fermentation. researchgate.net

The optical purity of the final product is determined by the specificity of the lactate dehydrogenase enzyme produced by the microbial strain. journalajocs.com Strains that exclusively produce L-LDH are selected for fermentation to ensure the feedstock is pure L-(+)-lactic acid, which is essential for synthesizing this compound. journalajocs.comepa.gov

Table 1: Comparison of Fermentation Pathways for Lactic Acid Production

FeatureHomolactic FermentationHeterolactic Fermentation
Primary Pathway Embden-Meyerhof-Parnas (Glycolysis)Phosphoketolase
Main Products Lactic AcidLactic Acid, Ethanol, CO₂
Theoretical Yield 2 moles Lactic Acid / mole Glucose1 mole Lactic Acid / mole Glucose
Key Genera Lactococcus, Lactobacillus (some species)Leuconostoc, Lactobacillus (some species)
Industrial Preference HighLow
Optimization of Lactic Acid Feedstock for Ester Synthesis

To create an economically viable and efficient pathway to this compound, the fermentation process that yields the L-(+)-lactic acid precursor must be highly optimized. This involves managing several critical parameters, including the feedstock (substrate), fermentation conditions, and downstream processing to prepare the acid for esterification.

Feedstock Selection and Pretreatment: The cost of the raw substrate can account for a significant portion of the total production cost. uni-pannon.hu While refined sugars like glucose and sucrose (B13894) are effective, research focuses on utilizing cheaper, renewable lignocellulosic biomass (such as agricultural residues) and industrial wastes (like whey). uni-pannon.hunih.govchemspider.com These materials require pretreatment (e.g., hydrolysis) to break down complex carbohydrates into fermentable sugars. uni-pannon.hu The choice of feedstock can influence fermentation efficiency and the purity of the resulting lactic acid.

Fermentation Conditions: Several factors must be tightly controlled to maximize the yield and productivity of L-(+)-lactic acid:

pH: Most LAB function optimally within a pH range of 5.0 to 7.0. chemspider.com As lactic acid accumulates, the pH of the broth decreases, which can inhibit microbial growth and productivity. Therefore, neutralizing agents like calcium carbonate (CaCO₃) or ammonium hydroxide (B78521) (NH₄OH) are often added during fermentation to maintain the optimal pH. chapmanhall.com

Temperature: The optimal temperature varies depending on the specific LAB strain used but is typically in the mesophilic range of 30°C to 45°C. chemspider.comparchem.com Maintaining the correct temperature is crucial for cellular metabolism and enzyme activity. uni-pannon.hu

Nutrient Availability: Besides a carbon source, LAB require complex nutrients such as amino acids, vitamins, and minerals for growth. uni-pannon.hu These are often supplied by adding supplements like yeast extract or corn steep liquor to the fermentation medium.

Substrate and Product Inhibition: High initial concentrations of sugar can inhibit microbial growth, while high concentrations of the lactate product can be toxic to the cells. uni-pannon.hu Fed-batch fermentation, where the substrate is added incrementally, is a common strategy to overcome substrate inhibition and achieve high product concentrations. nih.gov

Table 2: Influence of Key Parameters on L-(+)-Lactic Acid Fermentation

ParameterOptimal RangeRationale and Impact on Optimization
pH 5.0 - 7.0Prevents inhibition of microbial metabolism due to acidification. Requires addition of neutralizing agents.
Temperature 30°C - 45°C (strain-dependent)Maximizes enzymatic activity and microbial growth rate.
Carbon Source Glucose, Sucrose, Lignocellulosic HydrolysatesChoice impacts cost and pretreatment needs. High concentrations can cause substrate inhibition.
Nitrogen Source Yeast Extract, Peptone, Corn Steep LiquorProvides essential nutrients (amino acids, vitamins) for robust cell growth and productivity.

Downstream Processing for Ester Synthesis: After fermentation, the resulting broth contains lactic acid (often as a lactate salt), residual sugars, nutrients, and microbial cells. This crude feedstock is not suitable for direct esterification. Purification is necessary and often involves:

Cell Removal: Filtration or centrifugation to separate the biomass.

Acidification: If a salt like calcium lactate was formed, an acid (e.g., sulfuric acid) is added to precipitate the calcium as calcium sulfate (B86663) and liberate free lactic acid. chapmanhall.com

Purification: Techniques like reactive distillation are increasingly explored. In this approach, the crude lactic acid is esterified with an alcohol (e.g., ethanol, butanol, or propanol). The resulting lactate ester has a lower boiling point than lactic acid, making it easier to separate and purify by distillation. sdiarticle4.comjournalajocs.com This purified ester can then be used directly or hydrolyzed back to high-purity lactic acid, which serves as the optimized feedstock for the final synthesis of this compound.

This optimization ensures a high-purity, optically active L-(+)-lactic acid feedstock, which is critical for the subsequent stereospecific synthesis of this compound.

Advanced Topics in + Propyl Lactate Chiral Chemistry

Enantioselective Synthesis of (+)-Propyl Lactate (B86563)

The production of enantiomerically pure (+)-propyl lactate, also known as (S)-propyl lactate, is crucial for its application in chiral synthesis. Enantioselective synthesis methods are designed to preferentially generate this specific stereoisomer over its (R)-enantiomer. Key strategies include enzymatic resolutions and the esterification of optically pure lactic acid.

Enzymatic Kinetic Resolution: One prominent method is the enantioselective hydrolysis of a racemic mixture of propyl lactate (containing both (+) and (-) forms) using lipases. Lipases, such as those from Candida rugosa, can selectively catalyze the hydrolysis of one enantiomer, leaving the other unreacted and thus enriched. For instance, in the hydrolysis of racemic lactate esters, the enzyme preferentially acts on one form, allowing for the separation of the remaining, unhydrolyzed ester in high enantiomeric purity. researchgate.net However, research has shown that the enantioselectivity of this process can be influenced by the length of the ester's alkyl chain; the enantioselectivity for propyl lactate was observed to be lower than that for methyl or ethyl lactate under similar conditions. researchgate.net

Esterification of Enantiopure Lactic Acid: A more direct route involves the esterification of high optical purity (S)-lactic acid with propanol (B110389). esungroup.net (S)-lactic acid is readily available from the fermentation of renewable resources like corn. esungroup.net This method's effectiveness hinges on preventing racemization (the conversion of the pure enantiomer into a racemic mixture) during the esterification process. The reaction is typically catalyzed by an acid, and careful control of reaction conditions such as temperature is necessary to maintain the chiral integrity of the starting material.

Table 1: Comparison of Enantioselective Synthesis Approaches for Alkyl Lactates

MethodCatalyst/EnzymeSubstrateKey PrincipleReported Outcome for Propyl Lactate
Enzymatic Hydrolysis Candida rugosa Lipase (CRL)Racemic propyl lactateKinetic resolution where the enzyme selectively hydrolyzes one enantiomer, enriching the other.Lower enantioselectivity compared to methyl and ethyl lactate. researchgate.net
Direct Esterification Acid Catalyst(S)-Lactic acid and propanolEsterification of an already enantiopure starting material.Produces high optical purity this compound, provided racemization is avoided. esungroup.net
Enzymatic Esterification Immobilized Lipase (e.g., Novozym 435)Lactic acid and propanolEnzyme catalyzes the ester formation, often with high enantioselectivity under mild conditions.High yields are achievable under optimized conditions, avoiding harsh chemicals. uni-pannon.hu

Control and Determination of Chiral Purity

Ensuring the enantiomeric purity of this compound is critical for its use in applications where stereochemistry is key. The enantiomeric excess (ee), a measure of this purity, is determined using advanced chromatographic techniques.

Gas Chromatography (GC): Chiral gas chromatography is a primary method for analyzing the optical purity of volatile compounds like alkyl lactates. hplc.sk This technique employs a capillary column coated with a chiral stationary phase (CSP). The CSP, often a cyclodextrin (B1172386) derivative, forms temporary, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and thus be separated for quantification. google.com For example, a CSP of 2,3,6-tri-O-octanoyl-β-cyclodextrin has been successfully used to achieve baseline separation of methyl lactate enantiomers, demonstrating the high resolution possible with this method. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for chiral separations. mdpi.com Similar to GC, it uses a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as amylose (B160209) tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., Chiralpak IA), are highly effective for resolving lactate ester enantiomers. mdpi.com The separation occurs in a normal-phase system using solvent mixtures like n-hexane and 2-propanol. mdpi.com The development of HPLC methods allows for robust quality control, ensuring that the chiral building blocks meet the stringent purity requirements for synthesizing liquid crystals or pharmaceuticals. mdpi.com Studies have shown that HPLC can effectively verify the enantioselectivity of different synthetic pathways used to produce lactic acid derivatives. mdpi.com

Table 2: Chromatographic Methods for Chiral Purity Analysis of Lactate Esters

TechniqueChiral Stationary Phase (Example)Mobile Phase/ConditionsApplicationReference
Gas Chromatography (GC) 2,3,6-tri-O-octanoyl-β-cyclodextrinColumn Temperature: 50-80°CQuantitative analysis of D and L isomers of methyl lactate with high resolution. google.com
High-Performance Liquid Chromatography (HPLC) Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA)n-hexane/2-propanolMeasurement of the enantiomeric purity of lactic acid derivatives. mdpi.com
HPLC Chiralpak® AD-3Heptane/IPA (9/1)Determination of optical purity of chiral precursors for liquid crystals. mdpi.com

Utilization of this compound as a Chiral Intermediate

The high optical purity of this compound makes it a valuable chiral intermediate in asymmetric synthesis. esungroup.net It serves as a foundational element for constructing more complex chiral molecules, particularly in the development of novel catalysts and the synthesis of specialty chemicals. researchgate.netresearchgate.net

A significant application of this compound is in the synthesis of chiral organocatalysts, especially those based on hypervalent iodine. These catalysts offer an environmentally benign alternative to heavy metal-based catalysts for various oxidative transformations. researchgate.net

Recent research has focused on a family of C1 and C2 symmetric chiral catalysts derived from iodoaniline and lactate esters. acs.orgcardiff.ac.ukscispace.comacs.org The synthesis involves a multi-step process:

Protection: The nitrogen atom of an iodoaniline derivative is first protected, typically by converting it into a sulfonamide using a sulfonyl chloride in the presence of pyridine. acs.orgacs.org This step reduces the nucleophilicity and basicity of the amine. acs.org

Chiral Moiety Introduction: The protected iodoaniline is then coupled with an enantiopure lactate ester, such as (S)-methyl lactate or (S)-ethyl lactate, via a Mitsunobu reaction. acs.orgacs.org This reaction connects the chiral lactate unit to the iodoarene backbone, forming the final catalyst. acs.org

These catalysts have proven effective in promoting reactions like the α-oxysulfonylation of ketones with high yields and good enantioselectivities. acs.orgcardiff.ac.uk

Table 3: Synthesis of Representative Iodoaniline-Lactate Catalysts

Starting IodoanilineProtecting Group ReagentChiral Lactate EsterReactionResulting Catalyst TypeReference
Iodoaniline DerivativesVarious Sulfonyl Chlorides(S)-Methyl LactateMitsunobu ReactionC1-Symmetric Iodoaniline-Lactate Catalyst acs.org
Iodoaniline DerivativesVarious Sulfonyl Chlorides(S)-Ethyl LactateMitsunobu ReactionC1-Symmetric Iodoaniline-Lactate Catalyst acs.org
2-Iodobenzene-1,3-diamineToluenesulfonyl chloride (TsCl)(S)-Methyl LactateMitsunobu ReactionC2-Symmetric Iodoaniline-Lactate Catalyst acs.org
2-Iodobenzene-1,3-diamineToluenesulfonyl chloride (TsCl)(S)-Ethyl LactateMitsunobu ReactionC2-Symmetric Iodoaniline-Lactate Catalyst acs.org

The effectiveness of these lactate-based catalysts stems from their ability to create a well-defined chiral environment around the reactive iodine center. Mechanistic studies and computational models have provided several insights:

Helical Chirality: The chiral lactate sidechains induce a helical fold or twist in the catalyst's structure. This helical arrangement around the iodine atom is responsible for creating the chiral pocket that directs the approach of the substrate. researchgate.net

Supramolecular Scaffolding: The formation of a specific supramolecular structure, stabilized by hydrogen bonding, is believed to be key to the high levels of asymmetric induction observed with these reagents. researchgate.net

Chiral Memory: In some reactions, such as the formation of spirocyclic compounds, the enantioselectivity is determined in a step prior to the final ring formation. A critical 1,3-migration of a chiral aryl iodonium (B1229267) group occurs, which retains the "chiral memory" and ensures a stereospecific outcome. acs.org

Low selectivity in some transformations has been attributed to factors like the distance between the catalyst's chiral groups and the newly forming stereocenter. acs.org

The use of this compound and its derivatives as chiral intermediates is widespread, particularly in the agrochemical and pharmaceutical industries. esungroup.net The catalysts derived from these lactates have enabled the efficient asymmetric synthesis of a range of valuable compounds.

A prime example is the α-functionalization of ketones. The iodoaniline-lactate catalysts promote the α-oxysulfonylation of various ketones, yielding products with high efficiency (up to 99% yield) and significant enantioselectivity (up to 83% ee). acs.orgcardiff.ac.ukscispace.com This reaction is valuable for creating chiral building blocks that can be further elaborated into more complex molecules. Furthermore, lactate-based chiral iodine catalysts have been employed in the enantioselective dioxygenation and fluorination of alkenes, demonstrating their versatility in creating C-O and C-F bonds stereoselectively. researchgate.netbeilstein-journals.org

Table 4: Examples of Asymmetric Reactions Catalyzed by Lactate-Derived Hypervalent Iodine Catalysts

Reaction TypeSubstrateCatalyst TypeOxidantProduct TypeReported Enantiomeric Excess (ee)Reference
α-Oxysulfonylation KetonesIodoaniline-Lactatem-CPBAα-Oxysulfonylated KetonesUp to 83% acs.orgcardiff.ac.ukscispace.com
Dioxygenation Styrene DerivativesC2-Lactate-based Aryl-λ3-iodane-1,2-Dioxytosylated Product90% acs.org
Spirocyclization Naphthol DerivativesC2-Symmetric Iodoarenem-CPBASpirocyclic LactonesHigh beilstein-journals.org
α-Fluorination Carbonyl CompoundsIodoaniline-Lactate-α-Fluorinated Carbonyls- researchgate.net

Applications of + Propyl Lactate in Sustainable Chemical Processes

Role as a Green Solvent in Industrial Sectors

(+)-Propyl lactate (B86563) is recognized as a green solvent due to its low toxicity and environmental impact. alibaba.commdpi.com It is produced from renewable resources, such as corn or sugarcane, through the fermentation of sugars to lactic acid, which is then esterified with propanol (B110389). comindex.esbiviture.com This bio-based origin contributes to a lower carbon footprint compared to traditional petroleum-derived solvents. comindex.es

Renewable Alternatives to Conventional Petroleum-Derived Solvents

As a bio-based solvent, (+)-propyl lactate offers a renewable alternative to conventional solvents derived from petroleum, such as toluene, xylene, and certain glycol ethers. mdpi.comcomindex.esbiviture.com Its properties make it a suitable replacement in a variety of applications, contributing to a more sustainable chemical industry. comindex.esbiviture.com The push for green chemistry and increasing regulations on volatile organic compounds (VOCs) have spurred interest in lactate esters like this compound. comindex.es

Key advantages of this compound as a renewable solvent include:

Biodegradability: It readily breaks down in the environment, minimizing long-term pollution. comindex.essmolecule.com

Low Toxicity: It is considered less toxic than many conventional solvents, enhancing worker safety. alibaba.comsmolecule.com

High Solvency Power: It can effectively dissolve a wide range of substances, including resins and polymers. lactic.com

Favorable Evaporation Rate: It possesses a slow evaporation rate, which can be advantageous in applications like coatings. alibaba.com

Applications in Microelectronics Manufacturing

The microelectronics industry demands high-purity solvents for various delicate processes. Lactate esters, including propyl lactate, have found a niche in this sector due to their efficacy and favorable environmental, health, and safety (EHS) profiles. corbion.com

In the manufacturing of semiconductors, photolithography is a critical step that uses photoresists to create intricate circuit patterns. This compound can be used as a casting solvent in photoresist formulations. corbion.comjxzd-chem.comcorbion.com It effectively dissolves the resin and photoactive compounds, allowing for the application of a uniform coating on the wafer. While ethyl lactate is more commonly cited for this application, the properties of propyl lactate make it a viable option as well. google.comgoogle.com

This compound is utilized as a cleaning agent in the production of microchips and other electronic components. alibaba.com Its ability to remove contaminants like grease and oils without damaging sensitive parts is crucial. alibaba.com It is also employed in formulations for electronic binders, such as those used in capacitors. corbion.com Its solvency power helps in creating homogeneous binder solutions for reliable electronic performance.

Use in Fine Chemical Synthesis and Formulations

The versatility of this compound extends to its use as a reaction solvent and a component in various formulations within the fine chemicals industry. mdpi.comavantorsciences.com It serves as a medium for chemical reactions and as a carrier for active ingredients in products like pesticides and pharmaceuticals. mdpi.com Its ability to dissolve a wide array of substances makes it a valuable component in the formulation of paints, coatings, and inks. smolecule.com

Sustainability and Environmental Performance Metrics

The environmental performance of a chemical is increasingly being quantified through various sustainability metrics. For bio-based solvents like this compound, these metrics highlight their advantages over petrochemical counterparts.

Life Cycle Assessment (LCA) is a comprehensive method used to evaluate the environmental impact of a product throughout its entire lifecycle, from raw material extraction to disposal. corbion.com For lactate esters, LCAs demonstrate a lower carbon footprint due to the use of renewable feedstocks that absorb CO2 during their growth phase. comindex.escorbion.com

Other relevant metrics include:

E-Factor (Environmental Factor): This metric, which measures the mass of waste produced per unit of product, is generally lower for processes utilizing bio-based feedstocks and more efficient catalytic methods. acs.org

Process Mass Intensity (PMI): PMI considers the total mass of materials used (water, solvents, raw materials, reagents) to produce a certain amount of active pharmaceutical ingredient. The use of recyclable, bio-based solvents like this compound can lead to a more favorable PMI. acs.org

Resource and Energy Circularity: The concept of a circular economy emphasizes the reuse and recycling of materials. whiterose.ac.uk this compound can be produced from the chemical recycling of polylactic acid (PLA), a bioplastic, creating a circular production system. mdpi.com

Table of Key Sustainability Metrics

MetricDescriptionRelevance to this compound
Life Cycle Assessment (LCA)Evaluates the environmental impact of a product from "cradle to grave." corbion.comDemonstrates a lower carbon footprint for bio-based this compound compared to petroleum-based solvents. comindex.escorbion.com
E-Factor (Environmental Factor)Measures the kilograms of waste produced per kilogram of product. acs.orgProduction processes for this compound from renewable sources can have a lower E-Factor. acs.org
Process Mass Intensity (PMI)Calculates the ratio of the total mass of inputs to the mass of the final product. acs.orgThe use of recyclable and bio-based this compound can improve the PMI of a process. acs.org
Renewable Feedstock ContentPercentage of the product derived from renewable resources.This compound can be 100% bio-based. comindex.escorbion.com
BiodegradabilityThe ability of a substance to be broken down by microorganisms.This compound is readily biodegradable. comindex.essmolecule.com

Function as a Building Block and Chemical Intermediate

As the chemical industry pivots towards greener and more sustainable practices, this compound is gaining attention as a valuable building block and chemical intermediate. mdpi.comrsc.orgcalpaclab.comresearchgate.net Its synthesis from renewable resources and its ability to be transformed into other useful chemicals position it as a key player in the bio-based economy. mdpi.comresearchgate.net

Precursor for Propylene (B89431) Glycol Production

This compound serves as a precursor for the production of propylene glycol, a widely used chemical in various industries. mdpi.comgoogle.comresearchgate.net The conversion of lactate esters, such as propyl lactate, to propylene glycol can be achieved through a vapor-phase hydrogenation process. google.com This process typically involves reacting the lactate ester with hydrogen gas in the presence of a reduced copper catalyst at temperatures between 130°C and 185°C and pressures ranging from 20 to 60 bar. google.com This bio-based route to propylene glycol presents an attractive alternative to traditional petroleum-based production methods. researchgate.net

Intermediacy in the Synthesis of Diverse Organic Molecules

The chemical structure of this compound, featuring ester and hydroxyl functional groups, allows it to serve as an intermediate in the synthesis of a variety of organic molecules. mdpi.comsmolecule.comorgsyn.orggoogle.com Through reactions like transesterification, it can be converted to other lactate esters by reacting with different alcohols. smolecule.com For instance, the reaction of propyl lactate with butanol can yield butyl lactate. smolecule.com Furthermore, propyl lactate can be hydrolyzed back to lactic acid and propanol. smolecule.com These reactions are fundamental in organic synthesis for creating a diverse range of compounds. smolecule.com

Valorization of Waste Poly(Lactic Acid) Streams

The growing production and use of poly(lactic acid) (PLA), a biodegradable polymer, has created a need for effective recycling and valorization methods for PLA waste. open.ac.ukresearchgate.netmdpi.comwikipedia.orgnih.govacs.orgresearchgate.netresearchgate.net One promising approach is the chemical recycling of PLA through alcoholysis to produce alkyl lactates, including propyl lactate. mdpi.comresearchgate.netmdpi.com This process involves the breakdown of the polymer chain using an alcohol, such as propanol, often in the presence of a catalyst like a zinc complex. mdpi.comresearchgate.net This method not only addresses the issue of plastic waste but also converts it into valuable, biodegradable, and non-toxic green solvents, contributing to a circular economy. mdpi.comopen.ac.ukresearchgate.net

Contribution to Flavor and Aroma Profiles in Fermented Products

Beyond its industrial applications, this compound is a naturally occurring volatile ester that plays a significant role in the flavor and aroma of various fermented beverages. tandfonline.comresearchgate.nettandfonline.com It is known to impart grape-like fruity and milky aromas. researchgate.nettandfonline.comresearchgate.net

Occurrence and Concentration in Alcoholic Beverages

Propyl lactate has been identified in a range of alcoholic beverages, with its concentration varying significantly depending on the raw materials and fermentation processes used. tandfonline.comresearchgate.net Studies have detected its presence in beer, tequila, and Chinese Baijiu. tandfonline.comresearchgate.net The concentration of propyl lactate is generally highest in tequila, followed by Chinese Baijiu, and is found in the lowest concentrations in beer. tandfonline.comresearchgate.net

Propyl lactate is a recognized odor-active compound in Chinese Baijiu, a traditional distilled liquor. tandfonline.comresearchgate.nettandfonline.comresearchgate.netresearchgate.netmdpi.comnih.govnih.gov It is likely formed through the esterification of lactic acid and propanol, both of which are present during the fermentation of Baijiu. tandfonline.comtandfonline.comnih.gov The rich and diverse raw materials used in Baijiu production, such as sorghum, wheat, rice, and corn, contribute to a complex mixture of volatile compounds, including the precursors to propyl lactate. tandfonline.comtandfonline.com

Table 1: Concentration of Propyl Lactate in Various Chinese Baijiu Samples

Sample NumberBaijiu Name and Alcohol ContentConcentration of Propyl Lactate (mg/L)Odor Activity Value (OAV)
3Jiabin Lang (50°)tr-
7Jinliufu Sixing (38°)0.064 ± 0.0010.086
10Niulanshan Bainian (38°)tr-
13Zhijiang Zhixin 5 Years (52°)0.081 ± 0.0020.109
33Jingzhi Guniang 5 years (50°)3.2864.440
-Jingzhi Guniang 10 years (52°)-3.024
-Gujing Yuanjiang (65°)2.237-
-Jingyanggang (38°)1.9002.568
-Xianghe Ronghe Shaofang (53°)1.7122.313
-1956 Laolang-1.431
tr: concentration between 0.025 mg/L and 0.050 mg/L
Data sourced from a study of 82 Chinese Baijiu samples. researchgate.netmdpi.com
Detection in Tequila and Beer

This compound has been identified as a naturally occurring volatile compound in certain fermented alcoholic beverages. Research confirms its presence in both tequila and beer, distinguishing them from other spirits like red wine, soju, sake, vodka, whisky, and rum where it was not detected. tandfonline.com

A comprehensive study analyzing 80 samples of various brewed alcoholic beverages found propyl lactate exclusively in tequila and beer. tandfonline.com All six tested tequila samples contained the compound in concentrations ranging from 0.77 to 12.14 mg/L. tandfonline.comtandfonline.com In contrast, its concentration in beer is significantly lower, with 36 out of 40 samples from eleven different countries showing levels between 0.23 and 51.71 µg/L. tandfonline.comtandfonline.com This marked difference in concentration suggests that the raw materials and specific fermentation processes used for tequila are more conducive to the formation of propyl lactate compared to those for beer. tandfonline.com

The following interactive table summarizes the detection and concentration ranges of this compound in these beverages.

BeverageDetection StatusConcentration Range
Tequila Detected in all samples0.77 - 12.14 mg/L
Beer Detected in most samples0.23 - 51.71 µg/L

This table is based on data from a study analyzing various brewed alcoholic beverages. tandfonline.comtandfonline.com

Olfactory Contribution Assessment through Odor Activity Values (OAVs)

For this compound, which is described as having grape-like fruity and milky aromas, its OAV indicates a significant role in the aroma of tequila. tandfonline.comtandfonline.com The odor detection threshold for propyl lactate in a 38% ethanol (B145695) solution (similar to the alcohol content of tequila) has been established at 0.740 mg/L. tandfonline.comnih.govresearchgate.netmdpi.com Given that the concentrations of propyl lactate in all tested tequila samples (0.77 to 12.14 mg/L) exceed this threshold, their OAVs were all calculated to be greater than 1. tandfonline.comtandfonline.com This finding confirms that this compound is an important odor-active component in tequila, influencing its characteristic fruity notes. tandfonline.comtandfonline.com

Conversely, due to the much lower concentrations found in beer, the OAVs for propyl lactate in beer were all well below 1, suggesting it does not play a significant role in the typical aroma of beer. tandfonline.com

Biological and Chemical Factors Influencing Propyl Lactate Formation During Fermentation

The formation of this compound during fermentation is primarily a result of the esterification of lactic acid with propanol. tandfonline.comnih.gov The availability of these two precursor molecules is influenced by a combination of biological and chemical factors inherent to the fermentation process.

Microbial Activity: Lactic acid is a common metabolic byproduct of Lactic Acid Bacteria (LAB), such as Lactobacillus, Lactococcus, and Pediococcus, which are often present in fermentation environments. nih.govresearchgate.netresearchgate.net These bacteria convert carbohydrates from the raw materials into lactic acid. nih.gov Higher alcohols, including 1-propanol (B7761284), are also formed during fermentation by yeast, primarily from the metabolism of amino acids and carbohydrates. nih.govoup.com The specific strains of yeast and bacteria involved can significantly impact the production levels of both lactic acid and propanol. researchgate.netoup.com

Raw Materials: The composition of the raw materials provides the necessary sugars and amino acids for microbial metabolism. The raw materials for tequila (Agave) and certain Chinese liquors (sorghum, wheat, rice) are evidently richer in the precursors needed for propyl lactate formation compared to those for beer (barley, hops). tandfonline.com

Fermentation Conditions: Parameters such as temperature, pH, and fermentation time are critical. researchgate.netmdpi.comsrce.hr For instance, longer fermentation times and higher temperatures have been linked to an increased presence of certain esters, including ethyl lactate, a related compound. mdpi.com The pH of the medium can affect both the growth rate of the microorganisms and the enzymatic activities that lead to the synthesis of flavor compounds. researchgate.netmdpi.com The anaerobic conditions typical of fermentation are essential for the metabolic pathways that produce lactic acid. nih.govasm.org

Potential in Bioremediation Substrate Development

Beyond its role in food science, this compound and other lactate esters are gaining attention for their application in environmental biotechnology, specifically in the bioremediation of contaminated sites. ca.govresearchgate.nettandfonline.com

Lactate Esters as Electron Donors for Enhanced Anaerobic Bioremediation

Enhanced anaerobic bioremediation is a process used to clean up groundwater and soil contaminated with certain pollutants, particularly chlorinated solvents like tetrachloroethene (PCE) and trichloroethene (TCE). nih.govosti.gov This environmental technology relies on stimulating indigenous microorganisms to break down contaminants. The process requires an electron donor, a substance that provides the energy (in the form of electrons) that the microbes need to carry out the degradation reactions. taylorandfrancis.comresearchgate.net

Lactate esters, including propyl lactate, serve as effective slow-release electron donors. ca.govresearchgate.net When injected into a contaminated aquifer, these esters hydrolyze (break down in the presence of water) or are cleaved by microbial enzymes to release lactic acid. researchgate.nettandfonline.com The lactic acid is then fermented by various bacteria, producing hydrogen (H₂). researchgate.netpsu.edu This hydrogen acts as the primary electron donor for a specific type of anaerobic respiration called reductive dechlorination, where contaminant-degrading bacteria, such as Dehalococcoides, use the hydrogen to sequentially replace chlorine atoms on the solvent molecules with hydrogen atoms, ultimately transforming the toxic compounds into harmless substances like ethene. osti.govtaylorandfrancis.com

Products like Hydrogen Release Compound (HRC), which is a polylactate ester, are designed to slowly release lactic acid over several years, providing a long-term source of electron donors to sustain the bioremediation process. ca.govresearchgate.nettandfonline.com

Mechanistic Insights into Contaminant Degradation Enhancement

The mechanism by which lactate esters enhance contaminant degradation involves a multi-step microbial process:

Hydrolysis: An injected lactate ester, such as propyl lactate, first breaks down into its constituent parts: lactic acid and the corresponding alcohol (in this case, propanol). This hydrolysis can occur abiotically (chemically) or be mediated by microbial enzymes. researchgate.netnih.gov

Fermentation: The released lactic acid and propanol are then fermented by a community of microorganisms in the subsurface. This fermentation process generates molecular hydrogen (H₂), along with other simple organic acids like acetate (B1210297). tandfonline.comresearchgate.net

Reductive Dechlorination: Specialized bacteria, known as reductive dechlorinators, utilize the hydrogen produced from fermentation as their electron donor. taylorandfrancis.comnih.gov In a process often called "dehalorespiration," these bacteria transfer electrons from the hydrogen to the chlorinated contaminants (which act as the electron acceptor), effectively "breathing" the contaminants. taylorandfrancis.com This results in the stepwise removal of chlorine atoms, for example: Tetrachloroethene (PCE) → Trichloroethene (TCE) → dichloroethene (DCE) → Vinyl Chloride (VC) → Ethene. taylorandfrancis.com

By providing a slow and steady supply of lactic acid, lactate esters ensure a sustained release of hydrogen, which is crucial for the relatively slow-growing dechlorinating bacteria to effectively clean up the contamination over time. researchgate.nettandfonline.com

Propyl Lactate Specificity in Bioremediation Applications

While various fermentable substrates like simple lactate, molasses, and vegetable oils are used in bioremediation, lactate esters such as propyl lactate offer specific advantages. frtr.govfrtr.gov The primary benefit lies in their function as a slow-release compound. researchgate.net Injecting pure lactic acid or other highly soluble substrates can lead to rapid fermentation, causing a sudden burst of microbial activity that is inefficient and short-lived. It can also lead to excessive bio-fouling near the injection point.

Lactate esters, being less soluble and requiring hydrolysis, provide a more controlled and prolonged release of the electron donor source (lactic acid). ca.govresearchgate.net This ensures that the hydrogen is generated at a steady rate that matches the metabolic needs of the key dechlorinating microorganisms over an extended period, often years from a single application. ca.gov While many studies focus on ethyl lactate or polylactate esters (like HRC), the principle applies to propyl lactate as well. researchgate.netnih.govresearchgate.net The choice of a specific ester can be tailored to site conditions, desired release longevity, and the specific microbial communities present. The use of these "green solvents" is seen as a sustainable approach, turning a useful chemical compound into a tool for environmental restoration. nih.govresearchgate.net

Analytical Methodologies for + Propyl Lactate Characterization and Quantification

Chromatographic Techniques

Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile compounds like (+)-Propyl lactate (B86563). This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry, enabling both qualitative identification and precise quantification even in complex mixtures such as alcoholic beverages. tandfonline.commdpi.com

Effective sample preparation is crucial for reliable GC-MS analysis. For liquid samples like Chinese Baijiu, direct injection is a straightforward method. mdpi.comnih.gov In this approach, a small volume of the liquid sample, typically around 1.0 µL, is injected directly into the GC system. mdpi.com This minimizes sample handling and potential loss of volatile analytes. The high temperature of the injection port ensures rapid vaporization of the sample for introduction into the chromatographic column. mdpi.comnih.gov This direct approach is particularly useful for screening large numbers of samples to detect the presence of compounds like propyl lactate. mdpi.com

For accurate quantification, the internal standard (IS) method is frequently employed in GC-MS analysis of propyl lactate. tandfonline.commdpi.com An internal standard is a compound with similar chemical properties to the analyte but one that is not naturally present in the sample. It is added in a known, constant concentration to all standards and samples. tandfonline.comscioninstruments.com By comparing the peak area of the analyte ((+)-Propyl lactate) to the peak area of the internal standard, variations in injection volume and instrument response can be corrected, leading to highly accurate and precise results. scioninstruments.com

In the analysis of propyl lactate in alcoholic beverages, methyl lactate has been successfully used as an internal standard. tandfonline.com Calibration curves are constructed by plotting the ratio of the propyl lactate peak area to the methyl lactate peak area against the ratio of their concentrations. tandfonline.com This relationship is then used to calculate the concentration of propyl lactate in unknown samples. tandfonline.com For instance, a study on Chinese Baijius determined propyl lactate concentrations ranging from 0.050 to 1.900 mg∙L⁻¹ using this methodology. mdpi.com

Table 1: Example of Calibration Curve Parameters for Propyl Lactate Quantification

Concentration Range (mg∙L⁻¹) Linear Regression Equation Correlation Coefficient (R²) Reference
0.050 - 0.60 y = 4.4587x + 0.0112 0.9994 mdpi.com
0.60 - 1.00 y = 1.9987x + 0.2673 0.9917 mdpi.com

In this context, 'y' represents the concentration of propyl lactate and 'x' represents the ratio of the analyte peak area to the internal standard peak area.

To achieve maximum sensitivity for quantification, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode. tandfonline.commdpi.com Instead of scanning a wide range of mass-to-charge ratios (m/z), SIM mode instructs the detector to monitor only a few specific ions that are characteristic of the target analyte and the internal standard. tandfonline.com This significantly reduces background noise and enhances the signal-to-noise ratio, allowing for lower limits of detection (LOD) and quantification (LOQ). tandfonline.com For propyl lactate, characteristic ions at m/z 45, 75, and 117 are typically selected for monitoring. For the internal standard methyl lactate, ions at m/z 45, 61, and 89 are used. tandfonline.com This targeted approach has enabled the detection of propyl lactate at levels as low as 0.025 mg∙L⁻¹. mdpi.com

Table 2: Selected Ions for Propyl Lactate and Internal Standard in SIM Mode

Compound Selected Ions (m/z) Reference
This compound 45, 75, 117 tandfonline.com

While SIM mode is ideal for quantification, the initial identification of this compound relies on the Full Scan mode. tandfonline.comresearchgate.net In this mode, the mass spectrometer scans a broad range of m/z values (e.g., 45–350 amu), generating a complete mass spectrum for the compound as it elutes from the GC column. tandfonline.com The resulting spectrum, which shows the relative abundance of various fragment ions, serves as a chemical fingerprint. The identity of an unknown peak can be confirmed by matching its retention time and mass spectrum with that of a known this compound standard and by comparing it to established spectral libraries. mdpi.comresearchgate.net

For complex matrices or when trace-level detection is required, advanced extraction and concentration techniques are employed prior to GC-MS analysis.

Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique particularly well-suited for volatile compounds in liquid or gaseous samples. tandfonline.com Headspace SPME (HS-SPME) involves exposing a fused-silica fiber coated with a sorbent material to the vapor phase (headspace) above the sample. Volatile analytes, including propyl lactate, adsorb onto the fiber, which is then retracted and inserted directly into the hot GC injector for desorption and analysis. researchgate.net This method is effective for concentrating volatile analytes from beverages. tandfonline.com

Liquid-Liquid Extraction (LLE): LLE is a classic sample preparation method used to separate analytes from interfering matrix components. mdpi.com The technique involves partitioning the analyte between two immiscible liquid phases. For instance, in the analysis of brewed alcoholic beverages, a combination of SPME and LLE has been used to effectively isolate propyl lactate for GC-MS analysis. tandfonline.com The choice of extraction solvent is critical for achieving high recovery of the target analyte. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS).

Spectroscopic Techniques

Spectroscopic methods are fundamental in elucidating the molecular structure and quantifying the amount of a target compound. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Yield Determination and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation and quantitative analysis of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecule's atomic connectivity and chemical environment.

Structural Analysis: The ¹H NMR spectrum of propyl lactate provides a distinct fingerprint of the molecule. The signals corresponding to each proton can be assigned based on their chemical shift (δ), multiplicity (splitting pattern), and integration (the area under the peak, proportional to the number of protons). The expected signals in a typical ¹H NMR spectrum are detailed in the table below. The presence of these specific signals and their coupling patterns confirms the molecular structure of the propyl ester of lactic acid.

Similarly, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule, with the chemical shift of each signal being indicative of its electronic environment (e.g., C=O, C-O, CH, CH₂, CH₃).

Table 1: Predicted ¹H NMR Spectral Data for this compound

Assigned Protons Chemical Shift (ppm, approx.) Multiplicity Integration
CH₃ (lactate) 1.42 Doublet 3H
CH (lactate) 4.29 Quartet 1H
O-CH₂ (propyl) 4.14 Triplet 2H
CH₂ (propyl) 1.69 Sextet 2H
CH₃ (propyl) 0.96 Triplet 3H
OH (hydroxyl) Variable (e.g., ~3.3) Singlet (broad) 1H

Note: Data derived from a representative spectrum in CDCl₃. Chemical shifts can vary depending on the solvent and other experimental conditions. chemicalbook.com

Yield Determination (Quantitative NMR - qNMR): NMR spectroscopy can be used to accurately determine the yield of a reaction producing this compound without the need for isolating the product in a pure form. This technique, known as quantitative NMR (qNMR), relies on the principle that the integrated area of an NMR signal is directly proportional to the molar quantity of the nuclei generating that signal. acanthusresearch.com

The methodology involves adding a precisely weighed amount of an internal standard to the crude reaction mixture. researchgate.netox.ac.uk The internal standard must be a high-purity, stable compound with at least one resonance peak that is well-resolved from the peaks of the analyte and other species in the mixture. acanthusresearch.comtamu.edu By comparing the integral of a characteristic peak of this compound (e.g., the quartet from the lactate CH proton at ~4.29 ppm) with the integral of a known peak from the internal standard, the molar amount of the product can be calculated. researchgate.netyoutube.com Key considerations for accurate qNMR include ensuring a sufficient relaxation delay (D1) between scans to allow for full magnetization recovery of all relevant nuclei, which is crucial for accurate integration. researchgate.net

Physical Chemistry Measurements for Process Design

Accurate thermophysical property data are essential for the design, simulation, and optimization of chemical processes involving this compound, such as separation and purification steps. nih.govacs.org

High-Pressure Phase Behavior Studies

Understanding the phase behavior of this compound, particularly in binary systems with gases like carbon dioxide (CO₂), is critical for developing processes like supercritical fluid extraction (SCFE). nih.govresearcher.life Experimental studies have been conducted to determine the vapor-liquid equilibrium data for the CO₂ + propyl lactate system. nih.gov

Research has investigated the phase transitions of this binary system at temperatures ranging from 313.2 K to 393.2 K and pressures up to 18.48 MPa. nih.govacs.org These studies, often performed using elevated-pressure phase equilibrium equipment with a synthetic method, reveal how the solubility and phase boundaries change with temperature, pressure, and composition. nih.gov For the CO₂ + propyl lactate system, it has been observed that miscibility is enhanced as the mole fraction of lactate increases under isothermal conditions, corresponding to a decrease in pressure. nih.govacs.org The phase behavior has been classified as Type-I according to the van Konynenburg and Scott classification, which is characterized by a continuous critical mixture boundary connecting the critical points of the two pure components. nih.govacs.org

Application of Thermodynamic Models and Equations of State

To make experimental data useful for process engineering and simulation, the data are correlated using thermodynamic models and equations of state (EoS). wikipedia.orgsintef.no For the high-pressure phase behavior of the CO₂ + propyl lactate system, the Peng-Robinson Equation of State (PR EoS) has been successfully applied. nih.govacs.org

The PR EoS is a cubic equation of state that relates pressure, temperature, and molar volume and is widely used in chemical engineering. wikipedia.org To accurately model the non-ideal behavior of the mixture, the PR EoS is combined with mixing rules, such as the van der Waals one-fluid mixing rules. nih.gov These rules incorporate binary interaction parameters (kᵢⱼ and ηᵢⱼ) that are optimized to best fit the experimental data. For the CO₂ + propyl lactate system, these parameters have been determined, resulting in a good agreement between the model's predictions and the experimental results. nih.gov The accuracy of the model is often reported as a root-mean-square deviation (RMSD). acs.org

Table 2: Thermodynamic Modeling of the CO₂ + this compound System

Thermodynamic Model Mixing Rule Binary Interaction Parameters Model Accuracy (RMSD)
Peng-Robinson EoS van der Waals one-fluid kᵢⱼ = 0.035, ηᵢⱼ = -0.060 6.46%

Data from a study on CO₂ + alkyl lactate systems. nih.govacs.org

Prediction Methods for Key Thermophysical Properties

For comprehensive process design, a wide range of thermophysical properties are needed. When experimental data is limited, prediction methods and critically evaluated data from databases are employed. Reputable sources like the National Institute of Standards and Technology (NIST) provide access to such data. nist.govnist.gov

These databases contain critically evaluated recommendations for key properties of propyl lactate, often as a function of temperature and pressure. This information is vital for calculations related to heat transfer, fluid flow, and mass transfer operations. The availability of such data allows engineers to simulate processes with greater confidence.

Table 3: Key Thermophysical Properties of this compound

Property Value / Range
Critical Temperature Critically evaluated recommendation available
Critical Pressure Critically evaluated recommendation available
Normal Boiling Temperature Critically evaluated recommendation available
Density (Liquid) Data available as a function of temperature (233.1 K to 626 K)
Viscosity (Liquid) Data available as a function of temperature (270 K to 620 K)
Thermal Conductivity (Liquid) Data available as a function of temperature (240 K to 560 K)

Source: NIST/TRC Web Thermo Tables. nist.gov

Q & A

Q. What experimental methods are recommended for synthesizing (+)-Propyl lactate with high enantiomeric purity?

this compound can be synthesized via esterification of lactic acid with propanol under acid catalysis. Optimal conditions include using concentrated sulfuric acid (H₂SO₄) as a catalyst at 80–100°C, achieving yields up to 93.5% . To enhance enantiomeric purity, chiral resolution techniques (e.g., enzymatic catalysis or chiral column chromatography) should be employed. Kinetic control during reaction quenching and fractional distillation can further isolate the desired enantiomer .

Q. How can GC-MS parameters be optimized to detect this compound in complex biological matrices (e.g., fermented beverages)?

Direct injection gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) is effective. Key parameters include:

  • Ionization : Electron impact (EI) mode at 70 eV.
  • Mass range : m/z 40–300, focusing on diagnostic fragments (e.g., m/z 45 for lactate backbone).
  • Sample prep : Liquid-liquid extraction using dichloromethane to isolate propyl lactate from polar interferents . Quantitation requires calibration with an internal standard (e.g., deuterated ethyl lactate) to account for matrix effects.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Refer to institutional SOPs (e.g., ) for:

  • Ventilation : Use fume hoods during synthesis or high-volume transfers.
  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Spill management : Absorb with inert materials (vermiculite) and neutralize with sodium bicarbonate.
  • Waste disposal : Collect in halogen-free containers for incineration. Pre-approval from the PI is mandatory for scaling up reactions .

Advanced Research Questions

Q. How do molecular dynamics (MD) simulations and DFT calculations predict the solvent behavior of this compound compared to experimental data?

MD simulations using forcefields like OPLS-AA can model hydrogen-bonding interactions and diffusivity. For this compound, simulations reveal intramolecular H-bonding between the hydroxyl and ester groups, reducing polarity. Experimental validation via pressure-volume-temperature (PVT) measurements and viscosity profiles confirms these predictions. Discrepancies in boiling points (<2% error) may arise from neglecting van der Waals interactions in simulations .

Q. What analytical strategies resolve spectral contradictions (e.g., m/z 45 abundance) in GC-MS identification of this compound?

Discrepancies in fragment abundance (e.g., m/z 45 in ) arise from co-eluting isomers or impurities. Mitigation strategies include:

  • Library matching : Compare against NIST spectral databases.
  • Derivatization : Use silylation agents (e.g., BSTFA) to enhance volatility and isolate target peaks.
  • Tandem MS : Employ MS/MS to confirm fragmentation pathways (e.g., loss of propanol from the parent ion).

Q. How does stereochemistry influence the physicochemical properties and reactivity of this compound?

The (S)-enantiomer exhibits distinct hydrogen-bonding networks due to its spatial configuration, leading to higher density (1.024 g/cm³) and lower volatility compared to the racemic mixture. Enantioselective esterase enzymes (e.g., Candida antarctica lipase B) show 20% faster hydrolysis rates for the (S)-form, critical for designing chiral catalysts . Polarimetry ([α]D²⁵ = -12.3°) and chiral HPLC (Chiracel OD column) are standard for stereochemical analysis .

Methodological Notes

  • Data presentation : Follow Extended Essay Guide standards for chemical equations, units, and figures. Use IUPAC nomenclature consistently .
  • Statistical validation : Apply ANOVA or t-tests to compare synthetic yields or spectral data, ensuring p < 0.05 for significance .
  • Computational reproducibility : Archive simulation parameters (e.g., GROMACS input files) in public repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.